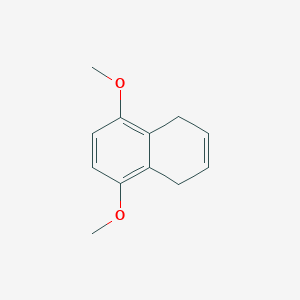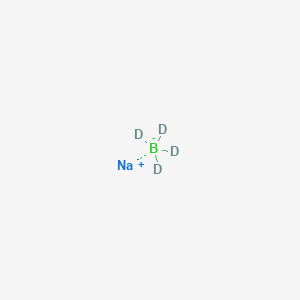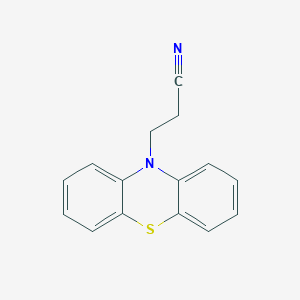
10-(2-氰乙基)吩噻嗪
描述
Synthesis Analysis
Phenothiazines can be synthesized using a ring-fusion approach to extend the conjugation length . This approach has been used to create a series of novel extended phenothiazines .Molecular Structure Analysis
Phenothiazines have intriguing π-conjugation length-dependent photophysical and redox properties . These properties are influenced by the number of fused rings in the structure .Chemical Reactions Analysis
Phenothiazines can participate in visible-light-driven oxidative coupling reactions of amines . They can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation .Physical And Chemical Properties Analysis
Phenothiazines exhibit continuous red shifts of light absorption with increasing numbers of fused rings . They also display reversible redox behavior and maintain a strong excited-state reduction potential .科学研究应用
Dye Sensitized Solar Cells (DSSCs): Phenothiazine-10-propionitrile can serve as an active layer in DSSCs, enhancing light absorption and electron transfer efficiency.
Perovskite Solar Cells (PSCs): In PSCs, Phenothiazine-10-propionitrile contributes to improved charge transport and stability, leading to enhanced device performance.
Organic Solar Cells (OSCs): The compound participates in OSCs as a photoactive material, converting sunlight into electricity efficiently.
Organic Light-Emitting Diodes (OLEDs): Phenothiazine-10-propionitrile derivatives exhibit excellent electroluminescent properties, making them suitable for OLEDs.
Organic Field-Effect Transistors (OFETs): As a semiconductor material, Phenothiazine-10-propionitrile contributes to OFETs, enabling electronic switching and amplification.
Chemosensing: Its sensitivity to specific analytes allows for applications in chemical sensing and detection.
Redox Properties and Electrochemical Applications
The redox activity of Phenothiazine-10-propionitrile makes it valuable in electrochemical sensors, batteries, and supercapacitors.
作用机制
Target of Action
Phenothiazine-10-propionitrile primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
Phenothiazines, the class of compounds to which it belongs, are known to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors . This broad spectrum of inhibition results in diverse effects and side-effect profiles .
Biochemical Pathways
Phenothiazine derivatives, including Phenothiazine-10-propionitrile, affect various biochemical pathways. They have been reported to inhibit calmodulin and protein kinase C , leading to an anti-proliferative effect . They also inhibit the transport function of P-glycoprotein , reversing multidrug resistance .
Pharmacokinetics
Phenothiazines, in general, are known to have complex pharmacokinetics, with their absorption, distribution, metabolism, and excretion varying significantly based on their specific chemical structure .
Result of Action
The molecular and cellular effects of Phenothiazine-10-propionitrile’s action are diverse due to its broad range of targets. Its inhibition of various receptors can lead to a range of effects, from neuroleptic action to antimicrobial effects . In addition, its inhibition of calmodulin and protein kinase C can lead to anti-proliferative effects .
Action Environment
The action of Phenothiazine-10-propionitrile can be influenced by environmental factors. For instance, in a biological environment, Phenothiazines can act as antioxidants in the presence of hydroxyl and hydroperoxyl radicals . .
安全和危害
未来方向
属性
IUPAC Name |
3-phenothiazin-10-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDIIBWHOHWIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281406 | |
| Record name | 10-(2-Cyanoethyl)phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(2-Cyanoethyl)phenothiazine | |
CAS RN |
1698-80-2 | |
| Record name | Phenothiazine-10-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenothiazine-10-propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10-(2-Cyanoethyl)phenothiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of crystal packing on the structure of Phenothiazine-10-propionitrile?
A1: Research shows that Phenothiazine-10-propionitrile exhibits a consistent dihedral angle between the two planes of its o-phenylene rings, regardless of variations in its solid-state packing patterns. [, ] This was observed by comparing the crystal structures of Phenothiazine-10-propionitrile and a chemically similar molecule, Phenothiazine-10-propionic acid. Despite their different packing arrangements, both molecules displayed the same dihedral angle, suggesting that this structural feature is likely an intrinsic property of the molecule rather than being significantly influenced by crystal packing forces. []
Q2: What is the crystal structure of Phenothiazine-10-propionitrile?
A2: Phenothiazine-10-propionitrile crystallizes in the centrosymmetric monoclinic space group P21/n. [] Its unit cell dimensions are: a = 5.785(1)Å, b = 15.427(3)Å, c = 14.497(4)Å, and β = 92.50(1)°. [] The unit cell contains four molecules (Z = 4). [] The dihedral angle between the two planes of the o-phenylene rings is 135.4(3)°, and the C-S-C angle within the folded heterocyclic ring is 97.8(7)°. [] The average C-S bond length is 1.76(1)Å. []
Q3: How is deuterium-labelled Chlorpromazine synthesized using Phenothiazine-10-propionitrile?
A3: Phenothiazine-10-propionitrile, also known as 10-(2-Cyanoethyl)phenothiazine, serves as a valuable starting material in the synthesis of deuterium-labelled Chlorpromazine and its metabolites. [] This approach circumvents the challenge of directly attaching the aliphatic side-chain to the tricyclic system. By utilizing Phenothiazine-10-propionitrile, the carbon skeleton of the side chain is already in place before introducing the deuterium label. [] This method allows for the efficient synthesis of Chlorpromazine-d2 and its metabolites with high isotopic purity (>95%). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

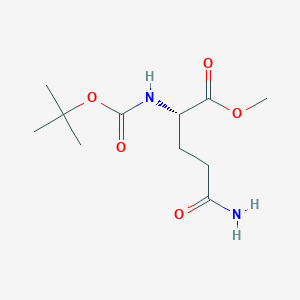
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)


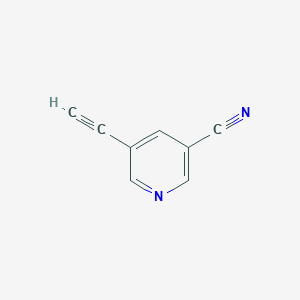
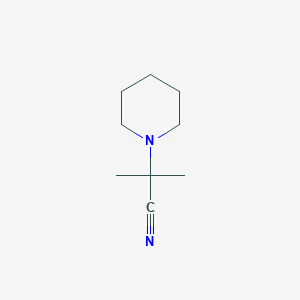
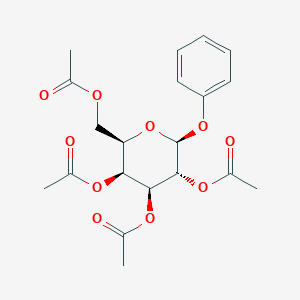
![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
